molecular formula C15H14Cl2N4O7 B12393919 2,6-Dichloro-2',3',5'-triacetyl-purine riboside

2,6-Dichloro-2',3',5'-triacetyl-purine riboside

Cat. No.: B12393919
M. Wt: 433.2 g/mol
InChI Key: WISAOYKXUBOALH-GQIGNIDQSA-N
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Description

2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is a purine nucleoside analog. Purine nucleoside analogs are compounds that mimic the structure of naturally occurring nucleosides, which are the building blocks of nucleic acids like DNA and RNA. This compound has shown broad antitumor activity, particularly targeting indolent lymphoid malignancies .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside typically involves the acetylation of 2,6-dichloropurine riboside. The reaction conditions often include the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. the general approach would likely involve large-scale acetylation reactions under controlled conditions to ensure high yield and purity. The process would also include purification steps such as recrystallization to obtain the final product in a solid form .

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reaction conditions typically involve solvents like dimethylformamide (DMF) and temperatures ranging from room temperature to moderate heating.

    Hydrolysis: Acidic or basic conditions can be used to hydrolyze the acetyl groups.

Major Products

Scientific Research Applications

2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its effects on cell cycle and DNA damage.

    Medicine: Investigated for its antitumor activity, particularly in targeting lymphoid malignancies.

    Industry: Potential use in the development of new pharmaceuticals.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of DNA synthesis. It induces apoptosis (programmed cell death) in cancer cells by interfering with the replication process. The molecular targets include enzymes involved in DNA replication and repair pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dichloro-2’,3’,5’-triacetyl-purine riboside is unique due to its acetylated riboside structure, which enhances its solubility and cellular uptake compared to other similar compounds. This structural modification also contributes to its potent antitumor activity .

Properties

Molecular Formula

C15H14Cl2N4O7

Molecular Weight

433.2 g/mol

IUPAC Name

[(2R,3S,5R)-4,5-diacetyloxy-2-(2,6-dichloropurin-9-yl)oxolan-3-yl] acetate

InChI

InChI=1S/C15H14Cl2N4O7/c1-5(22)25-9-10(26-6(2)23)14(27-7(3)24)28-13(9)21-4-18-8-11(16)19-15(17)20-12(8)21/h4,9-10,13-14H,1-3H3/t9-,10?,13+,14-/m0/s1

InChI Key

WISAOYKXUBOALH-GQIGNIDQSA-N

Isomeric SMILES

CC(=O)O[C@@H]1[C@@H](O[C@@H](C1OC(=O)C)OC(=O)C)N2C=NC3=C2N=C(N=C3Cl)Cl

Canonical SMILES

CC(=O)OC1C(C(OC1N2C=NC3=C2N=C(N=C3Cl)Cl)OC(=O)C)OC(=O)C

Origin of Product

United States

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